molecular formula C16H16N8O2 B2726093 N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396790-67-2

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2726093
CAS No.: 1396790-67-2
M. Wt: 352.358
InChI Key: RORXXVOPBPPMCD-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, a morpholine ring, and a pyridazine carboxamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The phenyl group is then introduced through a substitution reaction, followed by the formation of the morpholine ring via a cyclization reaction. The final step involves the coupling of the pyridazine carboxamide moiety under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the tetrazole formation and the implementation of automated synthesis techniques for the subsequent steps. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of a nitro group would produce an amine .

Scientific Research Applications

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1H-tetrazol-1-yl)phenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a tetrazole ring, phenyl group, morpholine ring, and pyridazine carboxamide moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

6-morpholin-4-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O2/c25-16(14-5-6-15(20-19-14)23-7-9-26-10-8-23)18-12-1-3-13(4-2-12)24-11-17-21-22-24/h1-6,11H,7-10H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORXXVOPBPPMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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